2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C16H18FNO4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with ethoxy groups and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-diethoxybenzenesulfonyl chloride and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2,5-diethoxybenzenesulfonyl chloride is reacted with 4-fluoroaniline under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy groups and the fluorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
2,5-diethoxy-N-(2-fluorophenyl)benzenesulfonamide: Similar structure but with the fluorophenyl group in a different position.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom and a different substitution pattern.
2,5-diethoxy-N-(4-fluorophenyl)-4-methylbenzenesulfonamide: Similar structure with an additional methyl group.
Uniqueness
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy groups and a fluorophenyl group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-3-21-14-9-10-15(22-4-2)16(11-14)23(19,20)18-13-7-5-12(17)6-8-13/h5-11,18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCSAWFNVPQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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